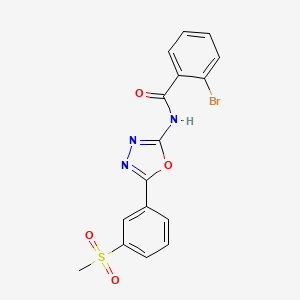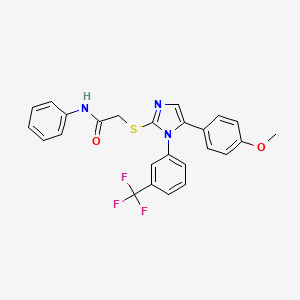
2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a unique compound with notable potential in various scientific fields. It features an imidazole ring, which is a common pharmacophore in medicinal chemistry, and showcases a complex arrangement of functional groups that contribute to its diverse reactivity and applications.
准备方法
Synthetic Routes and Reaction Conditions
This compound can be synthesized using a multi-step process, starting from the appropriate anilines and aryl halides. The imidazole ring is typically constructed via a Debus-Radziszewski reaction, which involves the cyclocondensation of a dicarbonyl compound, an aldehyde, and an amine. The subsequent steps involve the formation of thioether linkages and the attachment of the acetamide group under mild conditions, ensuring the preservation of the functional groups' integrity.
Industrial Production Methods
In an industrial setting, the synthesis would be scaled up using continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent systems, is critical to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation, especially at the methoxy and thioether groups, leading to the formation of sulfoxides or sulfones.
Reduction: It can be reduced to remove the trifluoromethyl group or convert the imidazole ring into a less aromatic structure.
Common Reagents and Conditions
Oxidation can be carried out using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Reduction typically employs reagents such as lithium aluminum hydride or catalytic hydrogenation. Substitution reactions are performed under both nucleophilic and electrophilic conditions, using reagents like sodium hydride or halogenating agents.
Major Products
The major products of these reactions depend on the nature of the reagents and conditions used but commonly include derivatives with altered oxidation states or new substituent groups that can further modify the compound's properties.
科学研究应用
This compound's versatile structure allows it to be used in:
Chemistry: As a building block for more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for potential enzyme inhibition and receptor binding due to its imidazole ring.
Medicine: Studied for its anti-inflammatory, antiviral, and anticancer properties.
Industry: Utilized in materials science for the development of new polymers and coatings.
作用机制
The compound exerts its effects primarily through interaction with biological macromolecules. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity or receptor binding. The trifluoromethyl group enhances lipophilicity, aiding in membrane permeability and bioavailability. The methoxyphenyl group provides additional points of interaction, potentially improving binding affinity.
相似化合物的比较
When compared with other compounds featuring the imidazole ring, such as 2-(4-chlorophenyl)-1H-imidazole or 2-(3-pyridyl)-1H-imidazole, 2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide stands out due to its trifluoromethyl and methoxyphenyl groups. These functional groups significantly alter its chemical and biological properties, offering distinct advantages in terms of reactivity and potential therapeutic applications.
Similar compounds include:
2-(4-chlorophenyl)-1H-imidazole
2-(3-pyridyl)-1H-imidazole
1-(4-methoxyphenyl)-2-(3-(trifluoromethyl)phenyl)-1H-imidazole
This compound is a fascinating compound that bridges chemistry, biology, and materials science with its unique and versatile properties.
属性
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3N3O2S/c1-33-21-12-10-17(11-13-21)22-15-29-24(34-16-23(32)30-19-7-3-2-4-8-19)31(22)20-9-5-6-18(14-20)25(26,27)28/h2-15H,16H2,1H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHZTGAXOAOUAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
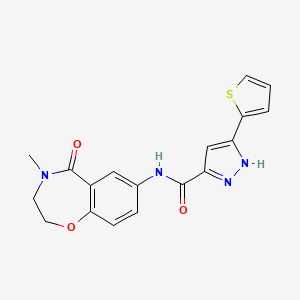
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenoxyacetamide](/img/structure/B2485529.png)
![3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.2]nonane-6-carboxylic acid](/img/structure/B2485531.png)
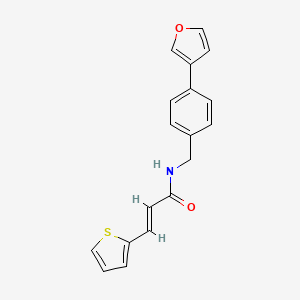
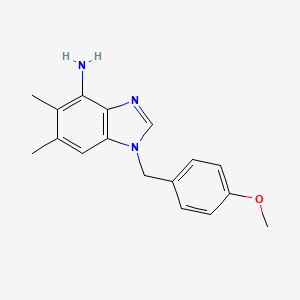
![N-(3-chloro-4-fluorophenyl)-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide](/img/structure/B2485536.png)

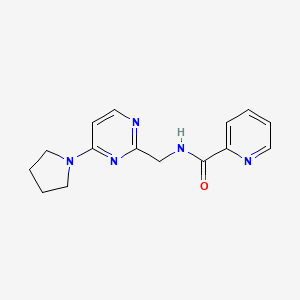

![(4-Formyl-2-methoxyphenyl) 4-chloro-3-(4-chlorophenyl)-1-phenylthieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2485543.png)
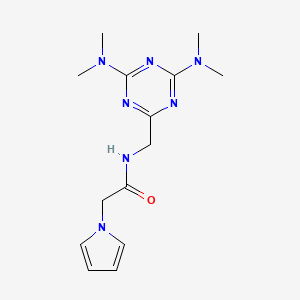
![8-{[4-(2-furoyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)
![Tert-butyl 3-[4-(aminomethyl)piperidin-1-yl]azetidine-1-carboxylate dihydrochloride](/img/structure/B2485550.png)
